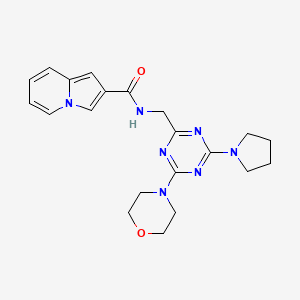

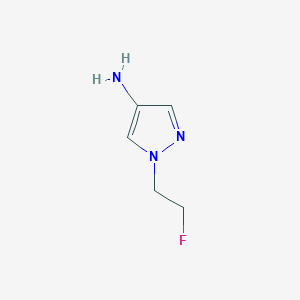

![molecular formula C13H23NO4 B2580370 tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1823776-19-7](/img/structure/B2580370.png)

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification .

Synthesis Analysis

While the exact synthesis process for “tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate” is not available, similar compounds such as “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” have been used to synthesize ketohexokinase (KHK) inhibitors .Molecular Structure Analysis

The molecular structure of “tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” has an empirical formula of C11H19NO5S, a CAS Number of 1340481-90-4, and a molecular weight of 277.34 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” include a storage temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Molecular Structure

The synthesis of tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and its related compounds often involves intricate chemical reactions. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester using intramolecular lactonization reactions. The molecular structure was determined via X-ray diffraction analysis, showcasing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Chemical Reactions and Pathways

The compound and its variants are used in various chemical reactions and pathways. Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding a mixture of isomeric condensation products (Moskalenko & Boev, 2012).

Application in Stereochemistry

The compound's derivatives are pivotal in stereochemical analysis and synthesis. Jakubowska et al. (2013) utilized NMR spectroscopy for the assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters, highlighting its role in understanding molecular conformations (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

Use in Heterocyclic Compound Synthesis

This compound is integral to synthesizing biologically active heterocyclic compounds. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound useful for creating novel compounds complementing piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)10(4-6-15)5-7-17-13/h10,15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEPKXHBHJIVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)

![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)

![N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2580308.png)